2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5/c1-35-22-12-9-17(13-23(22)36-2)21(32)15-30-26(34)31-20-6-4-3-5-19(20)24(33)29(25(31)28-30)14-16-7-10-18(27)11-8-16/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVRROSTCUCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione represents a novel class of triazoloquinazoline derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its therapeutic potential.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole moiety.
- Introduction of Functional Groups : Subsequent steps incorporate the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups through nucleophilic substitution or coupling reactions.
- Final Cyclization : The final cyclization step yields the desired quinazoline structure.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this triazoloquinazoline derivative exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle progression.
- Case Study : In vitro assays showed that a related compound reduced the viability of various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary screening indicated moderate activity against several bacterial strains and fungi. For example, derivatives demonstrated MIC values comparable to established antibiotics against Staphylococcus aureus and Candida albicans.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathogenesis:
- Target Proteins : Potential targets include topoisomerases and various kinases that are crucial for DNA replication and repair.
- Docking Results : Binding affinities were calculated using software like AutoDock Vina, revealing strong interactions with key residues in target enzymes.
Data Table: Biological Activity Overview
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The structural complexity arises from the incorporation of multiple functional groups, including a triazole and quinazoline moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints.
- Case Studies : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well:
- Target Organisms : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study demonstrated that derivatives of this compound inhibited bacterial growth more effectively than standard antibiotics under certain conditions.
Neurological Disorders
Research has suggested that this compound may have neuroprotective effects:
- Potential Use : It could be explored as a therapeutic agent in conditions like Alzheimer's disease due to its ability to inhibit neuroinflammation.
- Evidence : Animal models have shown that treatment with similar compounds resulted in improved cognitive function and reduced markers of neuroinflammation.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are also noteworthy:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2).
- Clinical Relevance : This could make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
Data Table of Research Findings
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound’s activity and structural features are compared with related triazoloquinazolines, triazolothiadiazoles, and triazolopyrazines (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
* Inferred activity based on structural analogs like compound 3f, which shares the triazole core and fluorinated substituent.
Key Findings:
Triazole vs. Triazolone Activity: The triazole ring is critical for anticonvulsant activity.
Impact of Fluorinated Substituents :
- Fluorine at the 4-position (e.g., 3f and the target compound) enhances activity due to improved bioavailability and receptor binding .
- In contrast, trifluoromethyl groups (e.g., compound 14) may prioritize metabolic stability over potency .
Role of Methoxy Groups :
- The 3,4-dimethoxyphenyl group in the target compound and compound 9a could increase lipophilicity, aiding blood-brain barrier penetration .
Structural Analogues with Divergent Cores :
- Triazolothiadiazoles (e.g., 9a) and triazolopyrazines (e.g., compound 14) lack the quinazoline core but retain triazole-driven activity, suggesting the triazole moiety is a key pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
